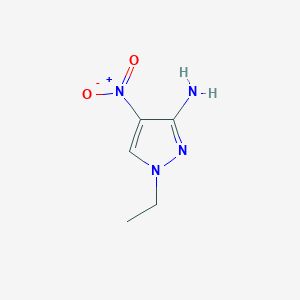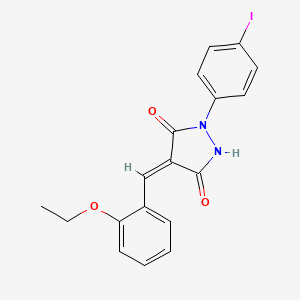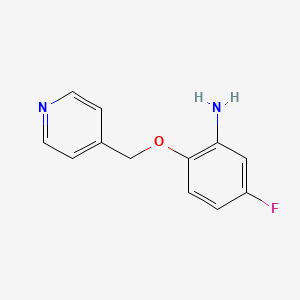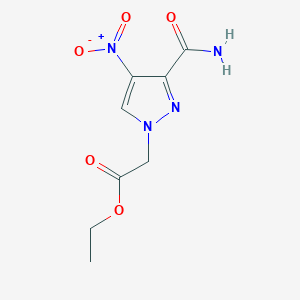![molecular formula C24H42N4O2 B10904620 N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide](/img/structure/B10904620.png)
N'~1~,N'~2~-bis[4-(2-methylbutan-2-yl)cyclohexylidene]ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes two cyclohexylidene groups attached to an ethanedihydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE typically involves the reaction of cyclohexylidene derivatives with ethanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE can be compared with other similar compounds, such as:
N,N’-Bis(4-tert-butylphenyl)ethanedihydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N,N’-Bis(4-methylphenyl)sulfonyl-ethanedihydrazide: Another related compound with sulfonyl groups, which may exhibit different reactivity and applications.
The uniqueness of N’~1~,N’~2~-BIS[4-(TERT-PENTYL)CYCLOHEXYLIDEN]ETHANEDIHYDRAZIDE lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H42N4O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N,N'-bis[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]oxamide |
InChI |
InChI=1S/C24H42N4O2/c1-7-23(3,4)17-9-13-19(14-10-17)25-27-21(29)22(30)28-26-20-15-11-18(12-16-20)24(5,6)8-2/h17-18H,7-16H2,1-6H3,(H,27,29)(H,28,30) |
InChI Key |
JPZYKMVHQBWYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C(=O)NN=C2CCC(CC2)C(C)(C)CC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline](/img/structure/B10904550.png)
![Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10904556.png)


![Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904573.png)

![4,4'-[(2-butoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10904586.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904599.png)
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10904607.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904617.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10904618.png)
![7-({[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10904625.png)
![(2-methylpiperidin-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10904637.png)
